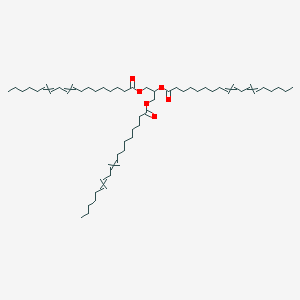

Linolein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is a primary constituent of sunflower oil and multiple other vegetable fats. Linolein is used in the manufacturing of biodiesel and is also an ingredient in some cosmetic products .

Méthodes De Préparation

Linolein can be synthesized through enzymatic esterification reactions. One method involves the use of Novozym 435 as a catalyst for the esterification of glycerol and linoleic acid. The optimal synthesis conditions include a reaction temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, a molar ratio of glycerol to linoleic acid of 1:3, and a reaction time of 8 hours. The crude product can be further purified using silica gel column chromatography to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Linolein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. This reaction is typically carried out using oxygen or air as the oxidizing agent.

Reduction: this compound can be reduced to form saturated triglycerides. This reaction can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Substitution: this compound can undergo substitution reactions where the ester groups are replaced with other functional groups. This can be achieved using various reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions include hydroperoxides, saturated triglycerides, and substituted triglycerides .

Applications De Recherche Scientifique

Linolein has a wide range of scientific research applications in various fields:

Chemistry: this compound is used as a model compound in studies of lipid oxidation and hydrolysis. It is also used in the synthesis of other triglycerides and fatty acid derivatives.

Biology: this compound is used in studies of lipid metabolism and the role of triglycerides in cellular processes. It is also used in the development of lipid-based drug delivery systems.

Medicine: this compound is used in the formulation of lipid emulsions for parenteral nutrition. It is also being investigated for its potential use in the treatment of various diseases, including cardiovascular diseases and metabolic disorders.

Industry: this compound is used in the production of biodiesel and as an ingredient in cosmetic products. .

Mécanisme D'action

Linolein exerts its effects through its role as a triglyceride. It is incorporated into cell membranes and serves as a source of energy and structural components for cells. This compound can also be metabolized to produce various bioactive lipids, such as prostaglandins and leukotrienes, which play important roles in inflammation and immune responses .

Comparaison Avec Des Composés Similaires

Linolein is similar to other triglycerides, such as trilinolenin and triolein. it is unique in its composition, as it contains three linoleic acid molecules esterified to glycerol. This gives this compound distinct chemical and physical properties compared to other triglycerides. Similar compounds include:

Trilinolenin: A triglyceride in which glycerol is esterified with linolenic acid. It is used in the production of biodiesel and as an ingredient in cosmetic products.

Triolein: A triglyceride in which glycerol is esterified with oleic acid.

This compound’s unique composition and properties make it a valuable compound for various scientific and industrial applications.

Propriétés

Formule moléculaire |

C57H98O6 |

|---|---|

Poids moléculaire |

879.4 g/mol |

Nom IUPAC |

2,3-di(octadeca-9,12-dienoyloxy)propyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3 |

Clé InChI |

HBOQXIRUPVQLKX-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methylpropyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B12465242.png)

![3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12465247.png)

![4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline](/img/structure/B12465259.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)

![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)

![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)

![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12465312.png)

![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)